
(1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy, also known as (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy, is a useful research compound. Its molecular formula is C₁₇H₂₁ClF₃NO₂ and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy involves the preparation of the starting material, followed by the addition of a Grignard reagent to form the intermediate, which is then oxidized to form the final product.
Starting Materials
2,2-dimethylcyclopropanecarboxylic acid, 2-chloro-3,3,3-trifluoropropene, magnesium, diethyl ether, hydrochloric acid, sodium hydroxide, chloroform
Reaction
Step 1: Preparation of the Grignard reagent, Add magnesium to diethyl ether and stir until the magnesium is completely dissolved, Add 2-chloro-3,3,3-trifluoropropene dropwise to the solution while maintaining a temperature of 0-5°C, Step 2: Addition of the Grignard reagent to the starting material, Add the Grignard reagent to a solution of 2,2-dimethylcyclopropanecarboxylic acid in diethyl ether, Stir the mixture at room temperature for several hours until the reaction is complete, Step 3: Oxidation of the intermediate, Add hydrochloric acid to the reaction mixture to quench the excess Grignard reagent, Add sodium hydroxide to adjust the pH to 7-8, Extract the product with chloroform, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution to obtain the product (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy
Propiedades
Número CAS |
90191-31-4 |
|---|---|
Nombre del producto |
(1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy |
Fórmula molecular |
C₁₇H₂₁ClF₃NO₂ |
Peso molecular |
363.8 |
Sinónimos |
(S)-α-Methylbenzenemethanamine 1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



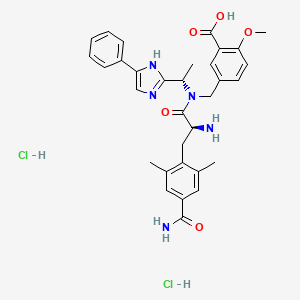
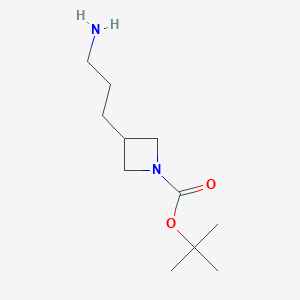
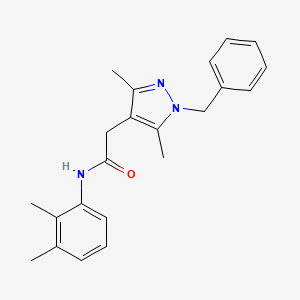
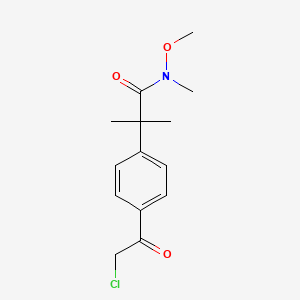
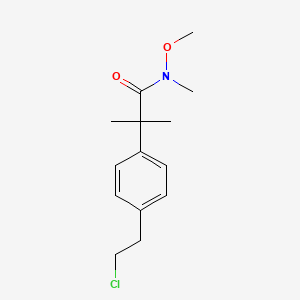
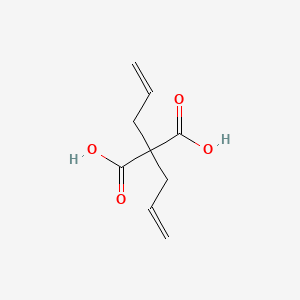
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)